molecular formula C13H8Cl2FNO B12088165 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide

2-chloro-N-(4-chloro-2-fluorophenyl)benzamide

Cat. No.: B12088165
M. Wt: 284.11 g/mol
InChI Key: LQJWWBWULXASLX-UHFFFAOYSA-N
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Description

Structurally, it consists of a benzamide core substituted with chlorine at the 2-position and an aromatic amine group (4-chloro-2-fluorophenyl) at the N-position. Its crystal structure (space group Pna2₁) distinguishes it from analogs like 2-chloro-N-(2,6-dichlorophenyl)benzamide (space group Pbca), where halogen substitutions and hydrogen bonding patterns differ significantly .

This compound has been studied for its intermolecular interactions, particularly N–H···O hydrogen bonds, which stabilize its crystal lattice.

Properties

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

2-chloro-N-(4-chloro-2-fluorophenyl)benzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)15/h1-7H,(H,17,18)

InChI Key

LQJWWBWULXASLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms on the benzene ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as fluorinated or aminated derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide exhibits potential antimicrobial properties. The presence of halogen atoms may enhance its interaction with microbial targets, leading to inhibitory effects on growth and proliferation.

Anticancer Potential

The compound has shown promise as an anticancer agent. Studies suggest that it may interact with specific molecular targets involved in tumor growth and metastasis, potentially inhibiting enzyme activity or disrupting cellular signaling pathways associated with cancer progression .

Synthetic Methodologies

The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chloro-2-fluoroaniline in the presence of a base such as pyridine or triethylamine. This method effectively forms the desired amide bond and can be optimized for higher yields using continuous flow reactors and automated purification systems .

Case Study 1: Antimicrobial Testing

A study conducted to evaluate the antimicrobial efficacy of 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Mechanisms

Research published in reputable journals has investigated the mechanisms by which 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide exerts its anticancer effects. In vitro studies revealed that the compound induces apoptosis in cancer cell lines through the activation of specific caspases and modulation of signaling pathways related to cell survival and death .

Material Science

Due to its unique chemical structure, 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide is also explored for applications in material science, particularly in developing new polymers or coatings with enhanced properties such as thermal stability and chemical resistance.

Pharmaceutical Development

The compound's promising biological activities make it a candidate for further pharmaceutical development. Its structural analogs are being investigated for their potential as lead compounds in drug discovery programs targeting various diseases .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinyl Substituents

A series of 2-chloro-N-((4-chloro-6-substituted-pyrimidin-2-yl)carbamoyl)benzamide derivatives (e.g., compounds 14–19 in ) were synthesized and characterized. Key differences include:

Compound ID Substituent on Pyrimidine Melting Point (°C) Yield (%) Key NMR Shifts (¹H, ppm)
14 4,6-Dichloro 156–158 88 NH: 11.52; ArH: 7.69
15 4-Chloro-6-methyl 126–128 93 NH: 11.89; Ph: 7.47
16 4-Chloro-6-methoxy 166–167 87 NH: 11.64; Ph: 7.48
17 4-Chloro-6-trifluoroethoxy 144–146 88 NH: 11.51; Ph: 7.48
18 4-Chloro-6-morpholino 147–149 85 NH: 11.78; Ph: 7.46

Key Findings :

  • Electron-withdrawing groups (e.g., trifluoroethoxy in 17 ) reduce melting points compared to electron-donating groups (e.g., methoxy in 16 ) .
  • Higher yields (>90%) are achieved with methyl substituents (15 ), likely due to steric and electronic effects favoring reaction completion .

Halogen-Substituted Benzamides

Comparative analysis of halogen-substituted benzamides reveals distinct crystallographic and bioactivity trends:

Compound Name Molecular Formula Space Group Dihedral Angle (°) Biological Activity
2-Chloro-N-(4-chloro-2-fluorophenyl)benzamide C₁₃H₈Cl₂FNO Pna2₁ 63.4 (aromatic rings) Antifungal/Insecticidal
GDC-0449* C₁₉H₁₅Cl₂N₂O₃S N/A N/A Antitumor (Hedgehog inhibitor)
4-Chloro-N-(2,6-dichlorophenyl)benzamide C₁₃H₈Cl₃NO Pbca 52.13 Anticancer intermediate
4-tert-Butyl-N-(4-chloro-2-fluorophenyl)benzamide C₁₇H₁₇ClFNO N/A N/A N/A (higher lipophilicity)

Structural Insights :

  • Dihedral angles between aromatic rings influence molecular planarity and stacking. For example, the title compound’s dihedral angle (63.4°) is larger than that of 4-chloro-N-(4-chloro-3-iodophenyl)benzamide (52.13°), suggesting reduced π-π interactions .
  • Hydrogen bonding : The title compound forms N–H···O dimers, whereas 2-chloro-N-(2,6-dichlorophenyl)benzamide (ZAJWUF) adopts a Pbca space group with different packing motifs .

Functional Group Variations

  • Hydroxy-substituted analogs: 4-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide (CAS 301308-67-8) introduces a hydroxyl group, enhancing hydrogen-bonding capacity but reducing thermal stability compared to non-hydroxylated analogs .

Biological Activity

2-Chloro-N-(4-chloro-2-fluorophenyl)benzamide is a compound with notable biological activity, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The chemical formula for 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide is C13H9Cl2FNOC_{13}H_{9}Cl_{2}FNO. It features a benzanilide core, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents is significant as they can enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide exhibits several biological activities:

  • Antimicrobial Properties : Initial studies have shown that this compound has potential antimicrobial effects against various pathogens, although specific data on efficacy levels are still emerging .
  • Anticancer Activity : The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell growth. In vitro studies suggest it may induce apoptosis in cancer cells, thereby contributing to its antitumor activity .

Anticancer Mechanism

In a related investigation, compounds with structural similarities to 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide were shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism is crucial for the anticancer properties observed in various benzamide derivatives .

Case Study 1: Antitumor Efficacy

In a controlled study involving HepG2 liver cancer cells, compounds structurally related to 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide demonstrated significant antiproliferative effects. The IC50 values indicated strong inhibition of cell growth, with further studies showing that these compounds could enhance the efficacy of established chemotherapeutics like taxol .

Case Study 2: Structure-Activity Relationship (SAR)

A series of benzamide derivatives were synthesized and tested for their biological activity. The results revealed that the introduction of halogen atoms (like chlorine and fluorine) significantly improved their binding affinity to target proteins involved in cancer progression. This suggests that 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide may follow a similar trend in enhancing biological activity through strategic substitutions .

Data Tables

Biological Activity Efficacy Mechanism
AntimicrobialModerateDisruption of microbial membranes
AnticancerHighHDAC inhibition; apoptosis induction

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling reactions. A two-step approach is common:

Chlorination : Introduce chlorine to the benzamide backbone using reagents like POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 4–6 hours) .

Amide Formation : React with 4-chloro-2-fluoroaniline using coupling agents (e.g., EDCI/HOBt) in DMF or THF at room temperature .
Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading) and monitor yields via HPLC. Reaction progress can be tracked using in situ FTIR to detect intermediate formation .

Q. How can researchers confirm the structural integrity of 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide?

  • Methodological Answer : Structural validation requires a multi-technique approach:
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C-Cl bond length ~1.73 Å; torsion angles between aromatic rings < 30°) .
  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons at δ 7.2–8.1 ppm).
  • ¹³C NMR : Confirm carbonyl resonance at ~168 ppm and halogenated carbons at ~115–125 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 298.01 (C₁₃H₈Cl₂FNO⁺) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide in novel reaction environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability under thermal stress (298–373 K) .
  • QSPR Models : Corrate Hammett σ values of substituents (Cl: +0.23; F: +0.06) with reaction rates to design derivatives with tuned electronic properties .

Q. What strategies resolve contradictions between experimental and computational data in halogen bonding interactions?

  • Methodological Answer : Discrepancies often arise in crystal packing vs. gas-phase simulations. Address via:
  • SC-XRD vs. Hirshfeld Analysis : Compare experimental crystal contacts (e.g., Cl···F interactions at 3.2–3.5 Å) with Hirshfeld surfaces to identify non-covalent forces .
  • Periodic DFT : Apply VASP or CASTEP to model solid-state interactions, adjusting van der Waals corrections (e.g., D3 dispersion) to match experimental lattice energies .

Q. How can researchers design experiments to probe the biological activity of 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide against kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, IC₅₀ < 10 µM predicted). Prioritize residues (e.g., Lys721, Thr766) for mutagenesis .
  • Enzyme Assays : Perform kinetic assays (e.g., ADP-Glo™) with recombinant kinases. Optimize buffer conditions (pH 7.4, 1 mM ATP) and validate with positive controls (e.g., Erlotinib) .
  • SAR Analysis : Synthesize analogs (e.g., replacing Cl with CF₃) and correlate structural variations with IC₅₀ values using linear regression .

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